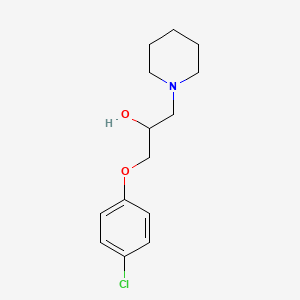![molecular formula C16H13N3O B1657318 N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine CAS No. 5621-52-3](/img/structure/B1657318.png)
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine is a complex organic compound that features both furan and quinoline moieties
Métodos De Preparación
The synthesis of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine typically involves the condensation of 3-(2-furyl)acrylaldehyde with quinolin-8-ylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Análisis De Reacciones Químicas
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar compounds to N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine include:
3-(2-furyl)acrylic acid: This compound shares the furan moiety but lacks the quinoline and hydrazone functionalities.
Quinolin-8-ylhydrazine: This compound contains the quinoline and hydrazine moieties but lacks the furan ring.
Furan-2-carbaldehyde: This compound contains the furan ring but lacks the quinoline and hydrazone functionalities.
The uniqueness of this compound lies in its combination of furan, quinoline, and hydrazone moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5621-52-3 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine |
InChI |
InChI=1S/C16H13N3O/c1-5-13-6-2-10-17-16(13)15(9-1)19-18-11-3-7-14-8-4-12-20-14/h1-12,19H/b7-3+,18-11+ |
Clave InChI |
NQROOORELAYARL-WYUFXOOSSA-N |
SMILES |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
SMILES isomérico |
C1=CC2=C(C(=C1)N/N=C/C=C/C3=CC=CO3)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1657238.png)
![1-Chloro-4-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1657240.png)




![2-[[4-benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B1657250.png)
![methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoate](/img/structure/B1657251.png)


![2-[[2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1657255.png)

